CCR2 antagonist 4
Overview
Description
CCR2 antagonist 4 is a potent and selective inhibitor of the C-C chemokine receptor type 2 (CCR2). This receptor is primarily expressed on the surface of monocytes, macrophages, and lymphocytes, and plays a crucial role in the recruitment of immune cells to sites of inflammation. By blocking the interaction between CCR2 and its ligands, such as CCL2, this compound can significantly reduce inflammatory responses and has potential therapeutic applications in various inflammatory and immune-related diseases .
Preparation Methods
The synthesis of CCR2 antagonist 4 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationThe final product is obtained through a series of coupling reactions and purification steps . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
CCR2 antagonist 4 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using reagents like halogens or alkylating agents.
Scientific Research Applications
CCR2 antagonist 4 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of CCR2 in various chemical processes and to develop new synthetic methodologies.
Biology: In biological research, this compound is employed to investigate the function of CCR2 in immune cell migration and inflammation.
Medicine: The compound has potential therapeutic applications in treating diseases such as chronic liver disease, cancer, and neuroinflammatory disorders by reducing inflammation and inhibiting disease progression
Mechanism of Action
CCR2 antagonist 4 exerts its effects by binding to the CCR2 receptor and blocking its interaction with its natural ligands, such as CCL2. This inhibition prevents the activation of downstream signaling pathways that lead to the recruitment of immune cells to sites of inflammation. The molecular targets involved include the G protein-coupled receptor (GPCR) signaling pathway, which plays a key role in mediating the inflammatory response .
Comparison with Similar Compounds
CCR2 antagonist 4 can be compared with other similar compounds, such as:
RS504393: Another CCR2 antagonist with a different chemical structure but similar inhibitory effects on CCR2-mediated signaling.
Maraviroc: A CCR5 antagonist that also targets chemokine receptors but has a different specificity and therapeutic application.
BMS-813160: A dual CCR2/CCR5 antagonist that inhibits both CCR2 and CCR5 receptors, offering broader anti-inflammatory effects .
This compound is unique in its high selectivity and potency for CCR2, making it a valuable tool for studying the specific role of this receptor in various biological processes and diseases.
Biological Activity
CCR2 (CC chemokine receptor 2) antagonists have emerged as significant therapeutic agents in various disease contexts, particularly in cancer and inflammatory conditions. This article focuses on the biological activity of CCR2 antagonist 4, detailing its mechanisms of action, efficacy in preclinical models, and potential clinical applications.
Overview of CCR2 and Its Role
CCR2 is a G-protein coupled receptor predominantly expressed on monocytes, macrophages, and a subset of T cells. It plays a crucial role in mediating the inflammatory response by facilitating the migration of immune cells to sites of inflammation through its ligand, CCL2 (monocyte chemoattractant protein-1) . Overexpression of CCL2 has been linked to various diseases, including cancer, where it contributes to tumor progression and immune evasion .
CCR2 antagonists function by blocking the interaction between CCL2 and CCR2, thereby inhibiting the downstream signaling pathways that promote cell migration and activation. This blockade can lead to reduced inflammation, decreased tumor growth, and enhanced immune response against tumors.
Efficacy in Cancer Models
- Tumor Growth Inhibition : In studies using murine models, this compound has shown significant inhibition of tumor growth by enhancing CD8+ T cell recruitment while reducing regulatory T cell populations. This dual effect results in a more robust anti-tumor immune response .
- Impact on Cell Migration : In vitro studies demonstrated that this compound effectively inhibited CCL2-mediated migration and invasion of cancer cells. For instance, treatment with the antagonist reduced A549 lung cancer cell invasion by approximately 30% compared to control groups (Table 1).
- Combination Therapies : The use of this compound in combination with anti-PD-1 therapies has shown synergistic effects in enhancing tumor response rates across various cancer types. This combination therapy not only improves survival rates but also leads to complete tumor clearance in some cases (Figure 1).
Study 1: Lung Cancer Model
- Objective : Evaluate the efficacy of this compound in A549 lung cancer cells.
- Methods : Cells were treated with varying concentrations of the antagonist prior to exposure to CCL2.
- Results :
- Cell proliferation decreased by up to 58%.
- Migration and invasion were significantly reduced (Table 1).
Treatment | Proliferation (%) | Migration (%) | Invasion (%) |
---|---|---|---|
Control | 100 | 100 | 100 |
CCR2 Antagonist | 42 | 42 | 70 |
Study 2: Combination Therapy with Anti-PD-1
- Objective : Assess the effectiveness of combining this compound with anti-PD-1 therapy.
- Methods : Mice bearing tumors were treated with both agents.
- Results : Enhanced CD8+ T cell infiltration was observed, correlating with improved tumor regression rates.
Pharmacokinetics and Safety Profile
Recent studies have indicated that this compound exhibits favorable pharmacokinetic properties, including high oral bioavailability and low clearance rates . Toxicological assessments have shown no significant adverse effects at therapeutic doses in animal models.
Properties
IUPAC Name |
N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClF3N3O2/c22-17-6-4-14(5-7-17)12-28-9-8-18(13-28)27-19(29)11-26-20(30)15-2-1-3-16(10-15)21(23,24)25/h1-7,10,18H,8-9,11-13H2,(H,26,30)(H,27,29)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOQJSULMWXFRK-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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